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For researchers, scientists, and drug development professionals, understanding the

thermodynamic implications of incorporating modified nucleotides into aptamers is paramount

for designing robust and effective therapeutic and diagnostic agents. This guide provides a

detailed thermodynamic analysis of aptamers modified with isoguanine (isoG), comparing their

performance to unmodified counterparts and discussing the broader context of unnatural base

pairing.

The inclusion of modified nucleobases, such as isoguanine, into aptamer sequences can

significantly alter their structural stability and binding affinity. A thorough thermodynamic

assessment is crucial to predict and understand these changes. This guide summarizes key

quantitative data, outlines experimental protocols for thermodynamic analysis, and visualizes

relevant workflows and signaling concepts.

Thermodynamic Stability of Isoguanine-Modified
Aptamers: A Comparative Analysis
The thermodynamic stability of an aptamer is a critical factor in its biological activity and

performance in various applications. Modifications to the nucleotide sequence can either

enhance or diminish this stability. The following tables present a comparative summary of

thermodynamic data for the thrombin binding aptamer (TBA) and its variants modified with

isoguanine (iG) in either an RNA (iGR) or an unlocked nucleic acid (UNA) (iGU) context.
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The data reveals that the introduction of isoguanine, particularly within the G-quartet structure

of the thrombin binding aptamer, leads to a significant decrease in thermodynamic stability.[1]

[2][3][4][5] This destabilization is evident from the less negative Gibbs free energy change

(ΔG°37), reduced melting temperature (Tm), and altered enthalpy (ΔH°) and entropy (ΔS°)

values compared to the unmodified TBA.

Table 1: Thermodynamic Stability of Thrombin Binding Aptamer (TBA) Variants Modified with

RNA-iG (iGR) or UNA-iG (iGU)

Aptamer
Variant

Modificati
on
Position

ΔG°37
(kcal/mol)

ΔΔG°37
(kcal/mol)

Tm (°C)
ΔH°
(kcal/mol)

ΔS°
(cal/mol·K
)

Unmodified

TBA
- -8.1 - 51.0 -49.0 -132.0

TBA-iGR-1 G1 -4.9 3.2 34.0 -38.0 -107.0

TBA-iGU-1 G1 -4.8 3.3 34.0 -39.0 -110.0

TBA-iGR-8 G8 -6.9 1.2 45.0 -45.0 -123.0

TBA-iGU-8 G8 -6.2 1.9 41.0 -43.0 -118.0

TBA-iGR-

10
G10 -6.0 2.1 40.0 -42.0 -116.0

TBA-iGU-

10
G10 -4.7 3.4 33.0 -39.0 -111.0

Data sourced from Kotkowiak et al., 2018.

The destabilizing effect of isoguanine can be partially mitigated by the simultaneous

introduction of other modifications, such as 4-thiouridine (s4U). The presence of RNA-s4U at

specific positions can lessen the unfavorable thermodynamic impact of the isoguanosine

modification.

Table 2: Thermodynamic Stability of TBA Variants with Combined Isoguanine and 4-

Thiouridine Modifications
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Aptamer
Variant

Modificati
on
Positions

ΔG°37
(kcal/mol)

ΔΔG°37
(kcal/mol)

Tm (°C)
ΔH°
(kcal/mol)

ΔS°
(cal/mol·K
)

TBA-iGR-

1,s4UR-9
G1, T9 -6.3 1.8 41.0 -42.0 -115.0

TBA-iGR-

1,s4UR-12
G1, T12 -6.2 1.9 41.0 -42.0 -116.0

Data sourced from Kotkowiak et al., 2018.

While extensive thermodynamic data for aptamers modified with isocytosine (isoC) is not as

readily available in the literature, the combination of isoG and isoC is of significant interest for

expanding the genetic alphabet. The isoG-isoC pair forms three hydrogen bonds, similar to the

natural G-C pair, and has been implemented in PCR. However, the tautomeric properties of

isoG can lead to mispairing with thymine, which presents a challenge for its high-fidelity

incorporation.

Experimental Protocols for Thermodynamic
Analysis
Accurate and reproducible thermodynamic data is underpinned by meticulous experimental

execution. The following are detailed protocols for two common techniques used to assess the

thermodynamic stability of modified aptamers.

UV Melting Analysis
This method determines the melting temperature (Tm) of a nucleic acid structure by monitoring

the change in UV absorbance as a function of temperature.

Protocol:

Sample Preparation:

Synthesize and purify the modified and unmodified aptamer oligonucleotides using

standard phosphoramidite chemistry.
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Confirm the composition of all oligonucleotides using MALDI-TOF mass spectrometry.

Dissolve the oligonucleotides in a buffer solution appropriate for the intended application

(e.g., 100 mM potassium chloride, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0).

Prepare a series of samples with varying oligonucleotide concentrations (e.g., in the range

of 10-4 to 10-6 M) to perform a concentration-dependent analysis.

Denature the samples by heating to 95°C for 5 minutes, followed by slow cooling to room

temperature to allow for proper folding.

Data Acquisition:

Use a spectrophotometer equipped with a thermoprogrammer.

Record the absorbance versus temperature curves at a specific wavelength (e.g., 295 nm

for G-quadruplexes or 260 nm for duplexes).

Increase the temperature at a slow, constant rate (e.g., 0.2°C/min or 0.5°C/min) over a

defined range (e.g., 4°C to 90°C).

Data Analysis:

Analyze the melting curves using appropriate software (e.g., MeltWin 3.5) to determine the

Tm, which is the temperature at which 50% of the nucleic acid is unfolded.

Perform a van't Hoff analysis by plotting 1/Tm versus the natural logarithm of the total

oligonucleotide concentration.

From the van't Hoff plot, determine the thermodynamic parameters ΔH° (enthalpy change)

and ΔS° (entropy change).

Calculate the Gibbs free energy change (ΔG°) at a specific temperature (e.g., 37°C) using

the equation: ΔG° = ΔH° - TΔS°.

Isothermal Titration Calorimetry (ITC)
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ITC is a powerful technique that directly measures the heat released or absorbed during a

binding event, providing a complete thermodynamic profile of the interaction in a single

experiment.

Protocol:

Sample Preparation:

Prepare the aptamer and its target ligand in identical buffer solutions to minimize heats of

dilution. It is crucial to accurately match the buffer composition, including pH and any

additives like DMSO.

Thoroughly degas all solutions before the experiment to prevent the formation of air

bubbles.

Determine the accurate concentrations of the aptamer and ligand. A common starting

concentration for the aptamer in the sample cell is 10-20 µM, and the ligand concentration

in the syringe should be 15-20 times higher.

ITC Experiment Setup:

Load the aptamer solution into the sample cell of the microcalorimeter and the ligand

solution into the injection syringe.

Set the experimental parameters, including the temperature, number of injections,

injection volume, and spacing between injections. The temperature should be chosen

based on the stability of the molecules and the desired experimental conditions.

Data Acquisition and Analysis:

Perform the titration, injecting small aliquots of the ligand into the aptamer solution.

The instrument measures the heat change associated with each injection.

Integrate the heat pulses and plot them against the molar ratio of ligand to aptamer.

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding

model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
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Calculate the Gibbs free energy change (ΔG) from the Kd (ΔG = RTlnKd) and the entropy

change (ΔS) from the equation: ΔG = ΔH - TΔS.

Visualizing Workflows and Signaling Pathways
Diagrams are essential for representing complex experimental procedures and biological

mechanisms. The following visualizations, created using the DOT language, illustrate a general

workflow for thermodynamic analysis and a common signaling mechanism for aptamer-based

biosensors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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